2-(7-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(7-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that features a fluorinated naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-fluoronaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.
Substitution: The fluorine atom on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
2-(7-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(7-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling.
2-(7-Bromonaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A similar compound with a bromine atom instead of fluorine.
Uniqueness
2-(7-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C16H18BFO2 |
---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
2-(7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-8-9-12(18)10-13(11)14/h5-10H,1-4H3 |
InChI Key |
NWPGWKSLVURBRK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)F |
Origin of Product |
United States |
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